

# A Technical Guide to the Purity and Isotopic Enrichment of Rapamycin-d3

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## Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B15609504

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and isotopic enrichment of **Rapamycin-d3** (Sirolimus-d3), a deuterated analog of the potent mTOR inhibitor, Rapamycin. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize **Rapamycin-d3** as an internal standard in pharmacokinetic and metabolic studies, or in other research applications where precise characterization is critical.

## Quantitative Data Summary

The quality of **Rapamycin-d3** is primarily defined by its chemical purity and the extent of its isotopic enrichment. The following tables summarize typical specifications and analytical results for commercially available **Rapamycin-d3**.

Table 1: Chemical and Physical Properties of **Rapamycin-d3**

Parameter	Value
Chemical Formula	C <sub>51</sub> H <sub>76</sub> D <sub>3</sub> NO <sub>13</sub>
Molecular Weight	917.2 g/mol <a href="#">[1]</a>
Appearance	White to off-white solid
Solubility	Soluble in DMSO, ethanol, and methanol <a href="#">[1]</a>
Storage	-20°C, protected from light <a href="#">[2]</a>

Table 2: Purity and Isotopic Enrichment Specifications

Parameter	Specification	Source
Chemical Purity (by HPLC)	≥98%	<a href="#">[2]</a> <a href="#">[3]</a>
Isotopic Enrichment	≥98% deuterated forms (d1-d3)	<a href="#">[1]</a> <a href="#">[4]</a>
d0 Impurity	<1%	<a href="#">[5]</a>

Table 3: Representative Isotopic Distribution of **Rapamycin-d3**

Isotopic Species	Mass Shift	Representative Abundance (%)
d0 (unlabeled)	+0	< 1
d1	+1	< 5
d2	+2	< 15
d3	+3	> 80

Note: The isotopic distribution can vary between batches and suppliers. The above data is a representative example based on typical mass spectrometric analysis.

## Experimental Protocols

Detailed methodologies for the assessment of chemical purity and isotopic enrichment are crucial for the validation and reliable application of **Rapamycin-d3**.

## Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of Rapamycin and is suitable for determining the chemical purity of **Rapamycin-d3**.<sup>[6][7][8]</sup>

Objective: To separate and quantify **Rapamycin-d3** from its non-deuterated counterpart and other potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Data acquisition and processing software

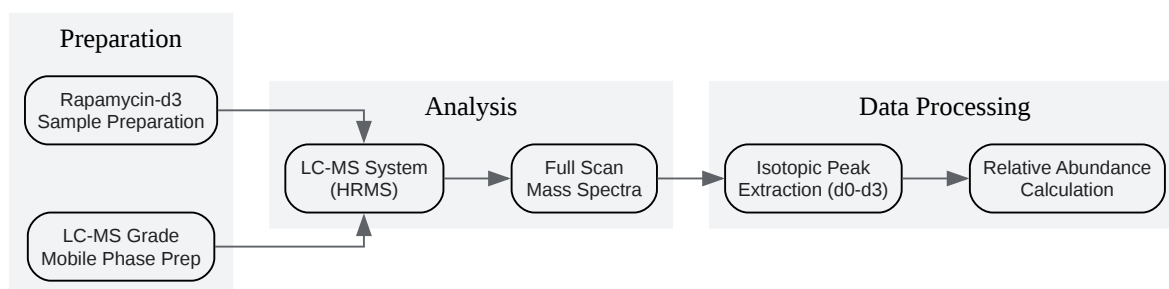
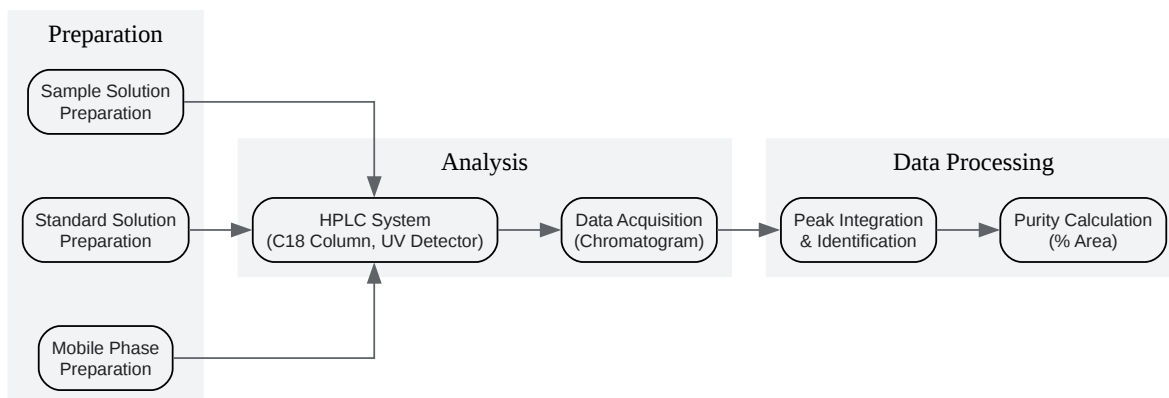
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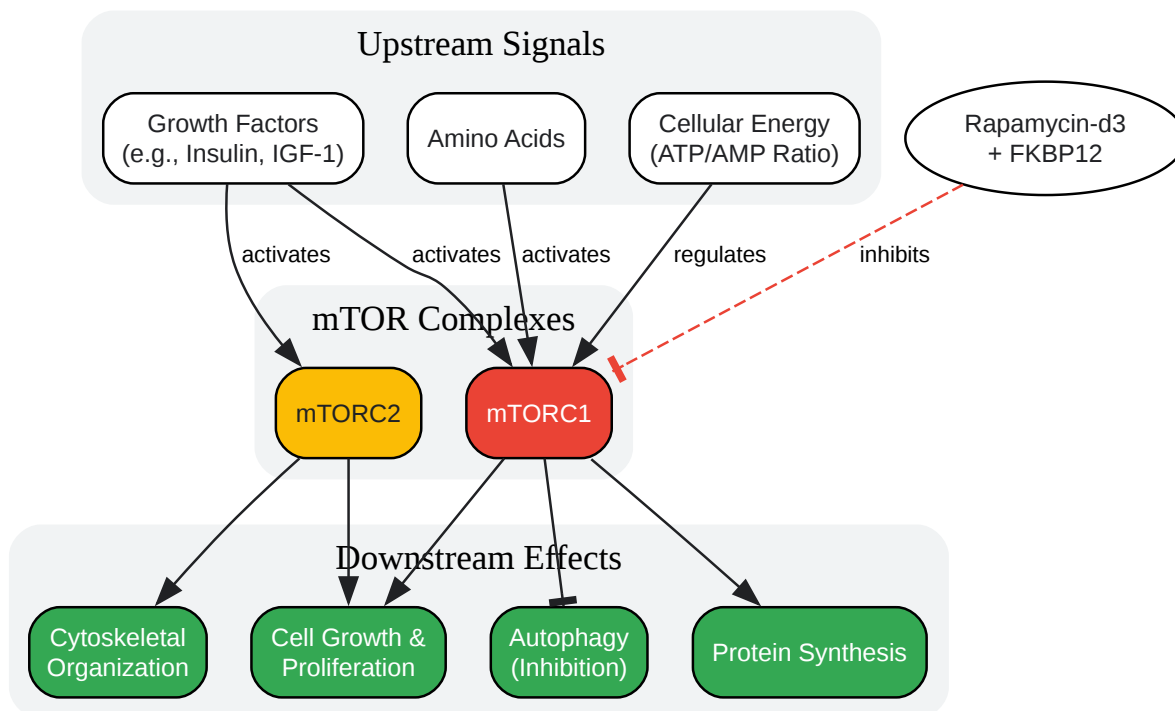
- **Rapamycin-d3** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Ammonium acetate (optional, for buffering the mobile phase)

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and water. A common mobile phase composition is a gradient of acetonitrile and water, or an isocratic mixture such as acetonitrile:methanol:water (e.g., 70:15:15 v/v/v). The mobile phase may be buffered with ammonium acetate to improve peak shape.

- **Standard Solution Preparation:** Accurately weigh and dissolve the **Rapamycin-d3** reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear range (e.g., 1-100 µg/mL).
- **Sample Preparation:** Dissolve the **Rapamycin-d3** sample to be tested in the mobile phase to a concentration within the linear range of the assay.
- **Chromatographic Conditions:**
  - Column: C18 reverse-phase column
  - Mobile Phase: As prepared in step 1.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 50-60°C
  - Detection Wavelength: 278 nm
  - Injection Volume: 20 µL
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
- **Data Analysis:** Identify the peak corresponding to **Rapamycin-d3** based on its retention time. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.





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- To cite this document: BenchChem. [A Technical Guide to the Purity and Isotopic Enrichment of Rapamycin-d3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15609504#purity-and-isotopic-enrichment-of-rapamycin-d3>]

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